4-ブロモ-2-フルフラール

概要

説明

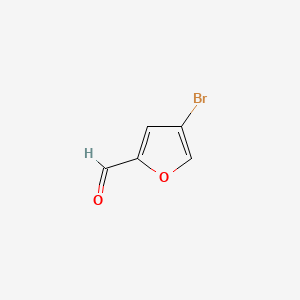

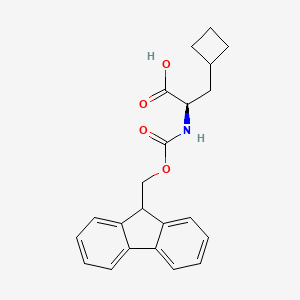

4-Bromo-2-furaldehyde is a brominated derivative of furan, a heterocyclic aromatic compound. It serves as a key intermediate in the synthesis of various chemically and biologically active molecules. The presence of the bromine atom on the furan ring makes it a versatile precursor for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of 4-Bromo-2-furaldehyde and its derivatives has been explored through different methods. One approach involves the bromination of 2-furancarboxaldehyde to yield 4,5-dibromo-2-furancarboxaldehyde, which can be further processed to obtain the desired 4-bromo derivative . Another method includes the use of 2-furaldehyde as a starting material, which undergoes a series of reactions to produce chiral 3-bromo-2(5H)-furanone, a closely related compound . Additionally, the synthesis of 4-bromo-2-furancarboxaldehyde's ethylene acetal and its pinacolborane derivative has been described, showcasing the compound's potential in Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-furaldehyde derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a derivative of 4-Bromo-2-furaldehyde, was determined by single-crystal XRD and supported by vibrational spectroscopy and DFT calculations . These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions that stabilize the crystal structure.

Chemical Reactions Analysis

4-Bromo-2-furaldehyde and its derivatives participate in a variety of chemical reactions. The bromo group acts as a synthetic handle for palladium-mediated couplings and nucleophilic substitutions, allowing for the generation of a wide range of substituted compounds . The reactivity of the bromo group also enables the formation of novel hydrazone Schiff base compounds through condensation reactions . Furthermore, the compound's reactivity has been utilized in the synthesis of 1,2,4-trisubstituted furans via a sequential Passerini/Wittig/Isomerization reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-furaldehyde derivatives are influenced by the presence of the bromine atom and the furan ring. These properties are crucial for the compound's reactivity and its application in organic synthesis. The compound's derivatives exhibit a range of interactions, such as hydrogen bonding and π-π stacking, which are important for their stability and reactivity . The electronic properties, such as HOMO-LUMO gaps and hyperpolarizability, have been studied to understand the compound's potential in electronic applications .

科学的研究の応用

4-ブロモ-2-フルフラール: 科学研究における応用の包括的な分析

フラニルシクロブテンジオンの合成: 4-ブロモ-2-フルフラールは、強力なGタンパク質共役受容体アンタゴニストとして知られているフラニルシクロブテンジオンの合成における構成要素として役立ちます。 この応用は、このような化合物がGタンパク質共役受容体に関連するさまざまな疾患を標的にした創薬に使用できる医薬品化学の分野で重要です .

ハロゲン化およびニトロ化反応: 有機合成において、4-ブロモ-2-フルフラールはハロゲン化およびニトロ化反応に使用されます。 これらの反応は、化学構造を改変してその特性を強化したり、目的の機能を備えた新しい化合物を生成したりするために不可欠です .

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-Bromo-2-furaldehyde are the G-protein coupled receptors, specifically CXCR2 and CXCR1 . These receptors play a crucial role in the immune response, particularly in the chemotaxis of leukocytes .

Mode of Action

4-Bromo-2-furaldehyde interacts with its targets, CXCR2 and CXCR1, by inhibiting the binding of Interleukin-8 (IL-8) to these receptors . This results in a decrease in the chemotactic response and potentially reduces inflammation .

Biochemical Pathways

The inhibition of IL-8 binding to CXCR2 and CXCR1 by 4-Bromo-2-furaldehyde affects the chemokine signaling pathway . This can lead to downstream effects such as reduced leukocyte migration and potentially decreased inflammation .

Result of Action

The molecular and cellular effects of 4-Bromo-2-furaldehyde’s action primarily involve the reduction of leukocyte chemotaxis due to the inhibition of IL-8 binding to CXCR2 and CXCR1 . This could potentially lead to a decrease in inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-furaldehyde. For instance, the compound’s stability could be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the physiological state of the individual and the presence of other substances that might interact with the compound.

生化学分析

Biochemical Properties

It is known to be a building block for the synthesis of furanyl cyclobutenediones . These compounds are known to interact with G-protein coupled receptors, which are a large family of proteins that play a crucial role in cellular signaling .

Cellular Effects

Given its role in the synthesis of furanyl cyclobutenediones, it may indirectly influence various cellular processes through its effects on G-protein coupled receptors .

Molecular Mechanism

It is known to be involved in the synthesis of furanyl cyclobutenediones . These compounds can interact with G-protein coupled receptors, potentially influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature with a melting point of 54-58 °C .

Metabolic Pathways

Given its role in the synthesis of furanyl cyclobutenediones, it may be involved in metabolic pathways related to these compounds .

特性

IUPAC Name |

4-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGBBKQOSUHKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373692 | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21921-76-6 | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 4-bromo substitution in 2-furaldehyde derivatives for antibacterial activity?

A1: Research suggests that the position of the bromine atom on the furan ring significantly influences the antibacterial activity of 5-nitrofuran azomethine derivatives. The study found that compounds with a bromine atom at the 4-position generally exhibit higher antibacterial activity compared to their 3-bromo counterparts and the parent compounds without bromine substitution []. This highlights the importance of the 4-bromo substitution in enhancing the potency of these compounds against bacteria.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)